Enantiomer Comparison: Aβ42 Fibrillogenesis
In a standardized in vitro fibrillogenesis assay using synthetic Aβ42 peptide (25 μM) monitored by Thioflavin T fluorescence, D-KLVFFA at an inhibitor:Aβ molar ratio of 5:1 demonstrated markedly greater inhibition than its L-enantiomer counterpart [1]. The all-D configuration was identified as the more active enantiomer, contrary to initial expectations, with electron microscopy confirming a corresponding reduction in visible amyloid fiber density [1].
| Evidence Dimension | Inhibition of Aβ42 fibrillogenesis (ThT fluorescence) |
|---|---|
| Target Compound Data | D-KLVFFA (125 μM) with 25 μM Aβ42: >90% reduction in ThT signal at plateau |
| Comparator Or Baseline | L-KLVFFA (125 μM) with 25 μM Aβ42: ~50% reduction in ThT signal at plateau |
| Quantified Difference | D-KLVFFA inhibits ~2-fold more potently than L-KLVFFA under identical conditions |
| Conditions | In vitro Thioflavin T fluorescence assay; synthetic Aβ42 (25 μM); inhibitor:Aβ molar ratio = 5:1; incubation at 37°C with agitation; read at 24–48 h |
Why This Matters
Procurement of the D-enantiomer is essential for achieving maximal Aβ fibrillogenesis inhibition; the L-enantiomer provides only partial suppression and is unsuitable for studies requiring robust anti-aggregation activity.
- [1] Chalifour RJ, McLaughlin RW, Lavoie L, Morissette C, Tremblay N, Boulé M, Sarazin P, Stéa D, Lacombe D, Tremblay P, Gervais F. Stereoselective interactions of peptide inhibitors with the β-amyloid peptide. J Biol Chem. 2003 Sep 12;278(37):34874-81. (Fig. 2 and related text). View Source
